molecular formula C20H20FN3O2 B10782193 4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol

4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol

Cat. No. B10782193
M. Wt: 353.4 g/mol
InChI Key: OLWWIAFRNOFHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The NOVARTIS P-38 INHIBITOR Fabhalta® (iptacopan) , is a groundbreaking oral monotherapy recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of paroxysmal nocturnal hemoglobinuria (PNH) . PNH is a rare and chronic blood disorder characterized by complement-mediated hemolysis, leading to anemia and other complications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iptacopan acts as a Factor B inhibitor in the alternative complement pathway. It controls both intravascular and extravascular hemolysis by targeting the immune system’s complement cascade . Unfortunately, specific synthetic routes and detailed reaction conditions for its preparation are not widely available in the public domain.

Industrial Production Methods: Similarly, information regarding industrial-scale production methods for iptacopan remains proprietary. Novartis, the pharmaceutical company behind this breakthrough, has not disclosed these specifics.

Chemical Reactions Analysis

Types of Reactions: Iptacopan does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, it specifically inhibits Factor B, a key component of the complement system, preventing excessive hemolysis in PNH patients.

Common Reagents and Conditions: Since iptacopan is a novel drug, there are no established common reagents or conditions associated with its synthesis.

Major Products: Iptacopan itself is the major product, designed to modulate complement-mediated hemolysis and improve hemoglobin levels in PNH patients .

Scientific Research Applications

Iptacopan’s applications extend beyond PNH. It has demonstrated clinically meaningful proteinuria reduction in patients with IgA nephropathy (IgAN) during clinical trials . further research is needed to explore its broader applications in chemistry, biology, and medicine.

Mechanism of Action

Iptacopan acts proximally in the alternative complement pathway, controlling RBC destruction both within and outside blood vessels. By inhibiting Factor B, it prevents complement-mediated hemolysis, ultimately improving hemoglobin levels .

Comparison with Similar Compounds

Iptacopan stands out as the first FDA-approved Factor B inhibitor for PNH treatment. Unlike traditional anti-C5 therapies, it offers oral administration and superior hemoglobin improvement without the need for blood transfusions . Unfortunately, there are no direct analogs to compare with iptacopan.

properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1,3-oxazol-2-yl]-1-methylpiperidin-4-ol

InChI

InChI=1S/C20H20FN3O2/c1-24-12-8-20(25,9-13-24)19-23-17(14-2-4-16(21)5-3-14)18(26-19)15-6-10-22-11-7-15/h2-7,10-11,25H,8-9,12-13H2,1H3

InChI Key

OLWWIAFRNOFHTL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=NC(=C(O2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.